2-(2-メチルベンゾイル)安息香酸

説明

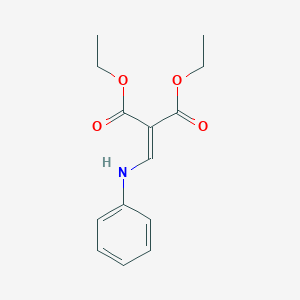

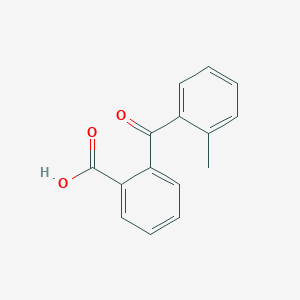

2-(2-Methylbenzoyl)benzoic acid is a chemical compound with the molecular formula C15H12O3 . It is a derivative of benzoic acid, which is substituted by a methyl group at position 2 .

Molecular Structure Analysis

The molecular structure of 2-(2-Methylbenzoyl)benzoic acid consists of a benzene ring attached to a carboxyl group and a 2-methylbenzoyl group . The molecule is twisted, with the toluene 80.61° out of plane with respect to the phenyl group of the benzoic acid .Physical And Chemical Properties Analysis

2-(2-Methylbenzoyl)benzoic acid has a molecular weight of 240.26 . It has a density of 1.2±0.1 g/cm3, a boiling point of 419.1±28.0 °C at 760 mmHg, and a flash point of 221.4±20.5 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .科学的研究の応用

化学構造と性質

“2-(2-メチルベンゾイル)安息香酸”は、分子式がC15H12O3である化学化合物です . 平均分子量は240.254 Da、モノアイソトピック質量は240.078644 Daです . この化合物は、“2-(2-メチル-ベンゾイル)-安息香酸”や "2-[(2-methylphenyl)carbonyl]benzoic acid"など、他の名称でも知られています .

抗酸化活性

この化合物は、新規なベンザミド化合物の合成に使用でき、これらの化合物は、有意な抗酸化活性を示すことが判明しています . これらのベンザミドは、優れた総抗酸化活性、フリーラジカル捕捉活性、および金属キレート活性を示します .

抗菌活性

“2-(2-メチルベンゾイル)安息香酸”から合成されたベンザミド化合物は、抗菌活性も示しています . これらの化合物は、さまざまな細菌に対するin vitroでの増殖阻害活性について試験されています .

P2Xプリン受容体作動薬の合成

“2-ベンゾイル安息香酸”は、BzATPトリエチルアンモニウム塩の合成における試薬として使用されます . この塩は、選択的なP2Xプリン受容体作動薬であり、ホモダイマーのP2X7受容体においてATPよりも強力です .

土壌微生物群への影響

Safety and Hazards

特性

IUPAC Name |

2-(2-methylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDVJEVAEUYKOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282284 | |

| Record name | 2-(2-Methylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-51-2 | |

| Record name | 2-(2-Methylbenzoyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of 2-(2-Methylbenzoyl)benzoic acid influence its intermolecular interactions in the solid state?

A1: The crystal structure of 2-(2-Methylbenzoyl)benzoic acid reveals a unique arrangement driven by hydrogen bonding. Specifically, the molecule exhibits catemeric aggregation, where the carboxyl group (O—H) of one molecule forms a hydrogen bond with the ketone oxygen atom (O) of a neighboring molecule. This interaction repeats in a chain-like fashion throughout the crystal lattice []. This catemeric hydrogen bonding significantly influences the compound's solid-state packing and potentially its physical properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)